molecular formula C19H17NO5 B2589950 N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034205-36-0

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2589950
CAS No.: 2034205-36-0
M. Wt: 339.347
InChI Key: UPJCIFYLJXPGEP-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzofuran moiety and a benzo[d][1,3]dioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and benzo[d][1,3]dioxole intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation.

    Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized via a palladium-catalyzed arylation reaction, followed by cyclization.

    Preparation of Benzo[d][1,3]dioxole Intermediate: This intermediate can be synthesized from catechol derivatives through a series of reactions, including methoxylation and cyclization.

    Coupling Reaction: The final step involves coupling the benzofuran and benzo[d][1,3]dioxole intermediates through an amide bond formation reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of novel materials, including organic semiconductors and polymers.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The benzofuran and benzo[d][1,3]dioxole moieties allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-phenylbenzofuran and 2-methylbenzofuran share the benzofuran moiety.

    Benzo[d][1,3]dioxole Derivatives: Compounds such as piperonyl butoxide and safrole contain the benzo[d][1,3]dioxole structure.

Uniqueness

N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of the benzofuran and benzo[d][1,3]dioxole moieties in a single molecule. This dual functionality provides a versatile platform for various chemical modifications and applications, distinguishing it from other compounds with only one of these structural features.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-22-18(17-8-12-4-2-3-5-14(12)25-17)10-20-19(21)13-6-7-15-16(9-13)24-11-23-15/h2-9,18H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJCIFYLJXPGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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